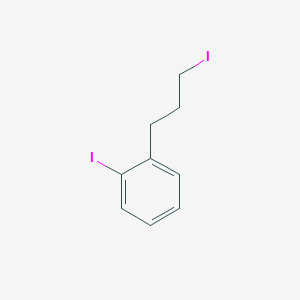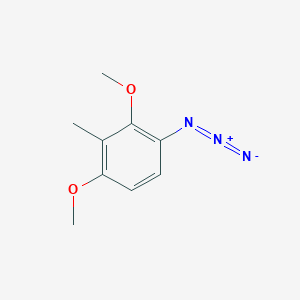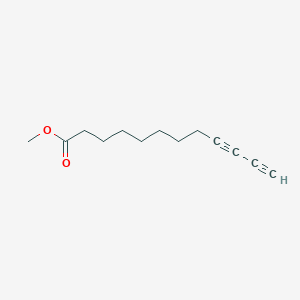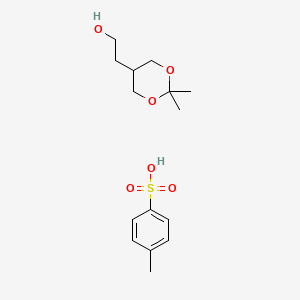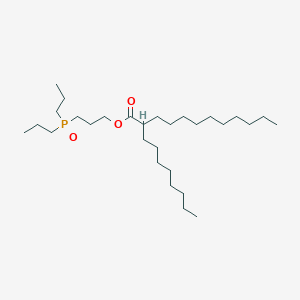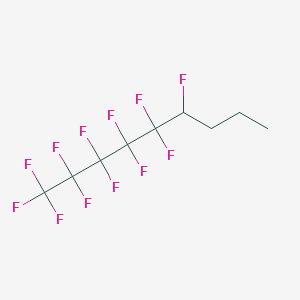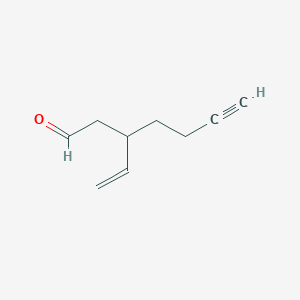
3-Ethenylhept-6-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylhept-6-ynal is an organic compound characterized by the presence of both an alkyne and an aldehyde functional group. Its molecular structure consists of a seven-carbon chain with a triple bond between the sixth and seventh carbon atoms and a double bond between the third and fourth carbon atoms. The compound’s IUPAC name is this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylhept-6-ynal can be achieved through various methods. One common approach involves the partial reduction of 3-ethenylhept-6-ynoic acid using a selective reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the hydroboration-oxidation of 3-ethenylhept-6-yne, followed by oxidation to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One such method is the catalytic hydrogenation of 3-ethenylhept-6-ynoic acid using palladium on carbon (Pd/C) as a catalyst, followed by oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC).
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenylhept-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl)
Major Products Formed
Oxidation: 3-ethenylhept-6-ynoic acid
Reduction: 3-ethenylhept-6-enal or 3-ethenylheptane
Substitution: 3-halohept-6-ynal
Applications De Recherche Scientifique
3-Ethenylhept-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-ethenylhept-6-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
3-Ethenylhept-6-ynal can be compared with other similar compounds, such as:
3-Ethenylhept-6-ynol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-Ethenylhept-6-ynoic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-Ethenylhept-6-yne: Lacks the aldehyde group, consisting only of the alkyne and ethenyl groups.
The uniqueness of this compound lies in its combination of both an alkyne and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
116145-19-8 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
3-ethenylhept-6-ynal |
InChI |
InChI=1S/C9H12O/c1-3-5-6-9(4-2)7-8-10/h1,4,8-9H,2,5-7H2 |
Clé InChI |
MJYOHCCPTTXBHT-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCC#C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


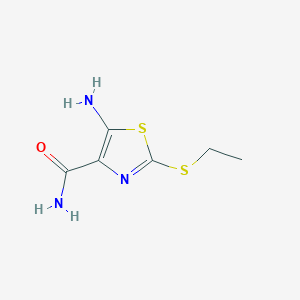
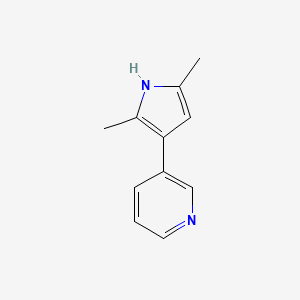
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)


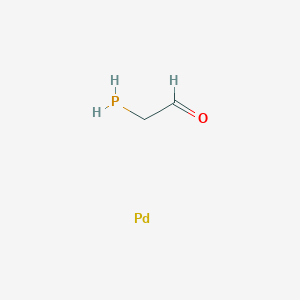
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
